2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
“[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a bromophenyl group, a nitrophenyl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, bromophenyl group, nitrophenyl group, and methanone group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the imidazole ring could potentially make the compound amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds, involving catalyst- and solvent-free conditions under microwave assistance, demonstrates the potential for green chemistry applications. This method highlights the importance of innovative synthetic strategies that could be applicable to the synthesis of complex molecules like the queried compound (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activities
Research on substituted benzimidazoles, including compounds with bromophenyl groups, has explored their antimicrobial and antiviral potential. Although specific analogs showed selective activity against fungal strains and viruses, this indicates the broader relevance of such structural motifs in developing antifungal and antiviral agents (Sharma et al., 2009).
Carbonic Anhydrase Inhibition
Studies on bromophenol derivatives have revealed their inhibitory effects on carbonic anhydrase enzymes, suggesting potential applications in treating conditions related to abnormal pH levels in the human body. This exemplifies how modifications in the compound structure can impact biological activity and therapeutic potential (Akbaba et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing bromophenyl and nitrophenyl groups have been documented, providing insights into molecular conformations and interactions. This knowledge is crucial for designing compounds with desired properties, including the queried compound's potential synthesis and characterization (Borbulevych, 2007).
Antibacterial Activity
The preparation of compounds via Suzuki cross-coupling and their subsequent evaluation for antibacterial activity underscore the importance of innovative synthetic routes and biological testing in drug discovery. This approach could be applied to the development and testing of the queried compound for potential antibacterial properties (Reddy & Reddy, 2016).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of activities exhibited by imidazole-containing compounds, there could be potential for this compound in the development of new drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor activities . Therefore, it’s plausible that this compound may interact with multiple targets, contributing to its potential therapeutic effects.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes that result in its therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to a range of biological effects . For instance, some indole derivatives have been reported to have antiviral activity against HIV-1 and HIV-2 strains .
Result of Action
Similar compounds have been reported to induce cell apoptosis and endoplasmic reticulum stress (ers), which are believed to be associated with oxidative stress and mitochondrial dysfunction .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-6-4-12(5-7-14)11-25-17-19-8-9-20(17)16(22)13-2-1-3-15(10-13)21(23)24/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLFCFFKMIEGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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